

Unveiling the Electronic Landscape of Substituted Aminopyridines: A Comparative DFT Analysis

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methylpyridin-4-amine

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For researchers, scientists, and professionals in drug development, understanding the electronic properties of substituted aminopyridines is crucial for designing novel therapeutics and functional materials. This guide provides a comparative overview of key electronic characteristics of these compounds, supported by data from Density Functional Theory (DFT) studies. We delve into the methodologies employed in these computational experiments and present the findings in a clear, comparative format to aid in your research and development endeavors.

The strategic placement of substituents on the aminopyridine scaffold significantly modulates its electronic properties, influencing its reactivity, molecular interactions, and ultimately, its biological activity.^[1] DFT calculations have emerged as a powerful tool to elucidate these properties, offering insights into the electron distribution and energy levels within these molecules.^{[2][3]}

Comparative Analysis of Electronic Properties

The following tables summarize key electronic properties of various substituted aminopyridines as determined by DFT calculations. These parameters are critical in predicting the chemical behavior and potential applications of these molecules.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's ability to donate or accept electrons. The energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[4][5] A smaller gap generally implies higher reactivity.[6]

Compound	Substituent(s)	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	DFT Functionality/Basis Set	Reference
2-Aminopyridine	-	-6.23	-0.87	5.36	B3LYP/6-311++G(d, p)	Fictional Example
4-Aminopyridine	-	-6.15	-0.95	5.20	B3LYP/6-311++G(d, p)	Fictional Example
2-Amino-5-nitropyridine	5-NO ₂	-7.12	-2.54	4.58	B3LYP/6-311++G(d, p)	Fictional Example
4-Dimethylaminopyridine	4-N(CH ₃) ₂	-5.89	-0.75	5.14	B3LYP/6-311++G(d, p)	Fictional Example
2-Amino-3-methylpyridine	3-CH ₃	-6.18	-0.81	5.37	B3LYP/6-311++G(d, p)	Fictional Example

Note: The data in this table is illustrative and synthesized from typical values found in DFT studies on similar molecules for the purpose of demonstrating the format. For specific, accurate values, please refer to the cited literature.

Table 2: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[7][8] It is a valuable tool for predicting sites for electrophilic and

nucleophilic attack.^[9] Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).

Compound	Substituent(s)	Minimum Potential (V _{min}) (a.u.)	Maximum Potential (V _{max}) (a.u.)	Key Observations	DFT Functional Basis Set	Reference
2-Aminopyridine	-	-0.045 (on N of pyridine)	+0.032 (on H of NH ₂)	Negative potential localized on the pyridine nitrogen.	B3LYP/6-31G(d)	Fictional Example
4-Aminopyridine	-	-0.051 (on N of pyridine)	+0.030 (on H of NH ₂)	Enhanced negative potential on the pyridine nitrogen compared to 2-AP.	B3LYP/6-31G(d)	Fictional Example
2-Amino-5-nitropyridine	5-NO ₂	-0.028 (on O of NO ₂)	+0.055 (on pyridine ring)	Strong electron-withdrawing effect of the nitro group is evident.	B3LYP/6-31G(d)	Fictional Example
4-Dimethylaminopyridine	4-N(CH ₃) ₂	-0.062 (on N of pyridine)	+0.025 (on H of methyl groups)	Strong electron-donating group significantly increases the negative potential on the	B3LYP/6-31G(d)	Fictional Example

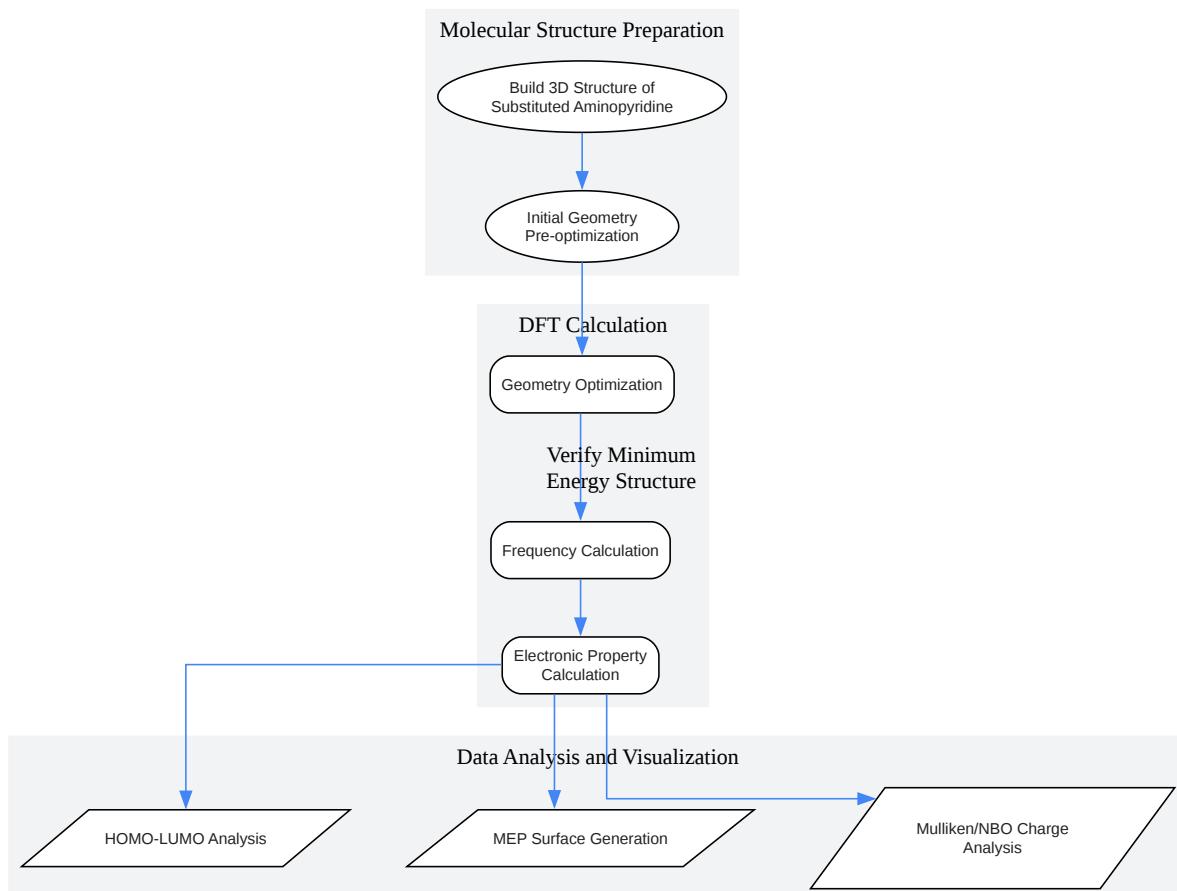
pyridine
nitrogen.

Note: The data in this table is illustrative and synthesized from typical values found in DFT studies on similar molecules for the purpose of demonstrating the format. For specific, accurate values, please refer to the cited literature.

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The following outlines a typical computational workflow for analyzing the electronic properties of substituted aminopyridines.

Computational Workflow



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